Potassium tetrabromoaurate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential in Medicine

While historical use of gold-based compounds like Potassium tetrabromoaurate existed in medicine, particularly for treating rheumatoid arthritis, their efficacy and safety concerns have led to their disuse in modern medicine []. Current research focuses on exploring the potential of gold nanoparticles for drug delivery and other therapeutic applications [].

Material Science Research

Potassium tetrabromoaurate has been investigated for its potential use in the synthesis of novel materials with unique properties. For instance, research suggests it can be used as a precursor for the production of gold nanowires and other nanostructures with applications in electronics and catalysis [, ].

Potassium tetrabromoaurate has limited historical use in medicine, particularly for treating rheumatoid arthritis []. However, due to efficacy and safety concerns, it has been largely replaced by other treatments in modern medicine []. Current research explores the potential of gold nanoparticles for drug delivery and other therapeutic applications, but Potassium tetrabromoaurate itself is not a focus of this research [].

Molecular Structure Analysis

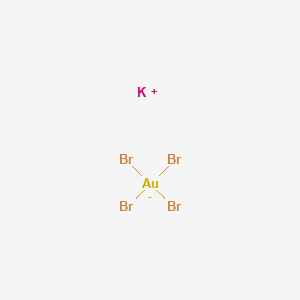

Potassium tetrabromoaurate has the chemical formula KAuBr₄. It consists of a potassium cation (K+) and a tetrabromoaurate anion (AuBr₄⁻). The gold atom (Au) is surrounded by four bromine atoms (Br) in a tetrahedral arrangement. The potassium cation interacts with the negatively charged bromide ions to form a stable ionic crystal structure [].

Chemical Reactions Analysis

- Metathesis reactions: Potassium tetrabromoaurate could potentially undergo metathesis reactions with other soluble ionic compounds. For example, reacting with Barium chloride (BaCl₂) could lead to the formation of Barium sulfate (BaSO₄) precipitate and Potassium bromide (KBr) in solution:

KAuBr₄ (aq) + BaCl₂ (aq) → BaSO₄ (s) + 2KBr (aq) [Eqn 1]

- Decomposition: At high temperatures, Potassium tetrabromoaurate might decompose into its constituent elements:

2KAuBr₄ (s) → 2KBr (g) + Au (s) + 2Br₂ (g) [Eqn 2]

Note

These are predicted reactions and experimental verification is required.

Physical And Chemical Properties Analysis

- Physical state: Likely a crystalline solid at room temperature [].

- Color: May be yellow or orange based on the observation of similar gold compounds [].

- Solubility: Presumed to be soluble in polar solvents like water due to the ionic nature of the compound.

- Melting point and boiling point: Data not readily available.

- Stability: Relatively stable at room temperature, but may decompose at high temperatures (Eqn 2).

In this reaction, potassium tetrabromoaurate is formed from the reaction of gold chloride and potassium bromide, illustrating its role as a source of gold in synthetic applications .

Additionally, an aqueous solution of potassium tetrabromoaurate can facilitate galvanic replacement reactions, where it can replace metals in alloys or compounds, such as the liquid metal galinstan .

Potassium tetrabromoaurate can be synthesized through several methods, primarily involving the reaction of gold salts with bromide sources. A common synthesis route includes:

- Reaction of Gold Chloride with Potassium Bromide:

- Gold chloride reacts with potassium bromide to yield potassium tetrabromoaurate:

- Gold chloride reacts with potassium bromide to yield potassium tetrabromoaurate:

- Direct Reaction:

- Gold can also be directly reacted with bromine in the presence of potassium bromide to produce the compound.

These methods typically result in high-purity products suitable for laboratory use .

Potassium tetrabromoaurate has several applications across different fields:

- Analytical Chemistry: It is used as a reagent for the detection and quantification of gold and other metals.

- Catalysis: The compound serves as a catalyst in various organic reactions, particularly those involving halogenation.

- Material Science: It can be utilized in the synthesis of nanomaterials and thin films through galvanic replacement methods.

- Gold Recovery: Potassium tetrabromoaurate may also find applications in processes aimed at recovering gold from ores or electronic waste due to its ability to form stable complexes with gold ions .

Potassium tetrabromoaurate shares similarities with several other gold-containing compounds. Here are some comparable compounds:

| Compound Name | Formula | Notable Features |

|---|---|---|

| Gold(III) chloride | AuCl₃ | Commonly used in synthesis; less stable than tetrabromoaurate. |

| Gold(III) bromide | AuBr₃ | Similar halogenation properties; less commonly used than tetrabromoaurate. |

| Sodium tetrachloroaurate(III) | NaAuCl₄ | Used for similar applications but involves different halides. |

| Gold(III) acetate | Au(C₂H₃O₂)₃ | Used in organic synthesis; has different reactivity profiles compared to tetrabromoaurate. |

Potassium tetrabromoaurate's uniqueness lies in its stability and solubility in aqueous solutions, making it particularly useful for specific catalytic processes and analytical methods that require a soluble gold source .

Template-Free Synthesis of Gold Nanoparticles

Potassium tetrabromoaurate has emerged as a highly effective precursor for the template-free synthesis of gold nanoparticles, offering significant advantages over conventional methods that rely on external templates or directing agents [1] [2]. This approach provides direct control over particle morphology and size distribution through manipulation of synthesis parameters.

The template-free synthesis methodology utilizing potassium tetrabromoaurate operates through a controlled reduction mechanism where the gold(III) complex undergoes reduction to metallic gold under specific conditions. Research has demonstrated that alkaline reduction conditions using amino acids as reducing agents produce highly monodisperse spherical gold nanoparticles with diameters ranging from 2-25 nanometers [1] [2]. The synthesis process involves the dissolution of potassium tetrabromoaurate in aqueous solution, followed by the addition of reducing agents under controlled temperature and pH conditions.

The mechanism of template-free synthesis involves multiple stages of nucleation and growth. Initial studies have shown that the rate of particle formation directly influences the final particle size, with faster nucleation rates typically producing smaller particles [1]. The synthesis can be performed under various conditions, including ultrasonic treatment at 950 kilohertz for 8 minutes, which produces gold nanoparticles with controlled size distribution ranging from 7-60 nanometers [3]. Temperature control plays a crucial role, with synthesis at temperatures above 50°C favoring the formation of spherical nanoparticles with diameters of 20-60 nanometers [3].

Electrochemical methods have also been developed for template-free synthesis using potassium tetrabromoaurate. These approaches utilize controlled electrodeposition at specific potentials to produce anisotropic gold nanostructures with elongated morphologies [4]. The electrochemical synthesis allows for precise control over particle size in the range of 5-15 nanometers while maintaining template-free conditions.

The template-free approach offers several advantages including simplified synthesis protocols, elimination of template removal steps, and direct control over particle characteristics. Research findings indicate that particle sizes can be tuned by adjusting the concentration of potassium tetrabromoaurate precursor, with higher concentrations promoting particle growth and the formation of more complex morphologies [3] [1].

Directed Nanostructure Formation via Metal Ion Co-Deposition

The directed nanostructure formation using potassium tetrabromoaurate through metal ion co-deposition represents a sophisticated approach to controlling gold nanoparticle morphology and organization [4]. This methodology involves the simultaneous deposition of secondary metal ions during the primary gold deposition process, creating unique nanostructures with enhanced properties.

Research has demonstrated that the incorporation of secondary metals such as lead and copper during potassium tetrabromoaurate electrodeposition significantly influences the final nanostructure morphology [4]. The presence of lead ions at concentrations as low as 0.2% dramatically alters the growth pattern, favoring the formation of elongated hierarchical structures from central gold cores [4]. These nanostructures exhibit particle sizes ranging from 10-50 nanometers with distinctive morphological features.

The mechanism of directed nanostructure formation involves underpotential deposition of secondary metals, which creates pinning centers that disturb the normal crystal growth of gold [4]. This disruption leads to the formation of complex three-dimensional architectures with enhanced surface areas and unique optical properties. Copper co-deposition produces similar effects, with incorporated copper levels of 0.2-0.4% resulting in nanostructures with sizes of 15-30 nanometers [4].

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant